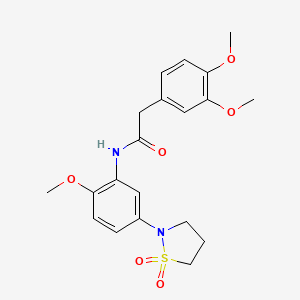

2-(3,4-dimethoxyphenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide

Description

This compound is an acetamide derivative featuring a 3,4-dimethoxyphenyl group at the α-position of the acetamide core. The phenyl ring on the nitrogen atom is substituted with a 1,1-dioxidoisothiazolidin-2-yl group at position 5 and a methoxy group at position 2.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6S/c1-26-17-8-6-15(22-9-4-10-29(22,24)25)13-16(17)21-20(23)12-14-5-7-18(27-2)19(11-14)28-3/h5-8,11,13H,4,9-10,12H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKGSXLZZYSVNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3,4-dimethoxyphenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 350.38 g/mol. Its structure includes:

- Dioxidoisothiazolidin moiety

- Dimethoxyphenyl groups

- Acetamide substituent

These features suggest potential interactions with various biological targets, contributing to its pharmacological effects.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in critical biological pathways. The binding affinity to these targets can lead to modulation of their activity, which may result in various biological responses.

Anticancer Potential

Research indicates that compounds with similar structural motifs may exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines.

Table 1: Cytotoxicity Data of Related Compounds

| Compound | Cell Line | LC50 (nM) | Notes |

|---|---|---|---|

| Compound A | U87 (Glioblastoma) | 200 ± 60 | Significant sensitivity compared to controls |

| Compound B | BE (Neuroblastoma) | 18.9 | Highly sensitive; potential for clinical application |

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in a peer-reviewed journal assessed the cytotoxic effects of related compounds on glioblastoma and neuroblastoma cell lines. The results indicated that certain derivatives showed significant growth inhibition, suggesting potential therapeutic applications in oncology.

- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound might induce apoptosis in cancer cells through the activation of specific signaling pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cell lines.

- In Vivo Studies : Animal models have been utilized to evaluate the efficacy and safety profile of this compound. Preliminary results showed promising anticancer effects with manageable toxicity levels, indicating its potential for further development as a therapeutic agent.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related acetamide derivatives, focusing on substituent effects, synthesis methods, and biological activities.

Structural Analogs with Sulfone or Dioxo Moieties

Key Observations :

- Thiazolidinedione derivatives (e.g., ) exhibit anticancer activity, suggesting the target’s isothiazolidine dioxide moiety may confer similar properties.

Metabolic Activity Comparison

Compounds with thiazolidinedione or oxadiazole moieties (e.g., ) are frequently studied for hypoglycemic activity. For example:

- 2-(4-((2,4-Dioxothiazolidin-5-Ylidene)Methyl)-2-Methoxyphenoxy)-N-Substituted Acetamides showed significant hypoglycemic effects in mice, with structural validation via IR, NMR, and mass spectrometry .

- The target compound’s isothiazolidine dioxide group may similarly interact with peroxisome proliferator-activated receptors (PPARs), a common target for antidiabetic drugs.

Pharmacological Potential

- Anticancer Activity : Thiazolidinedione derivatives (e.g., ) demonstrated efficacy in cancer models, suggesting the target’s isothiazolidine dioxide could be explored in similar assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.